molecular formula C28H30N8O B1684597 WAY-600 CAS No. 1062159-35-6

WAY-600

Cat. No.: B1684597
CAS No.: 1062159-35-6
M. Wt: 494.6 g/mol
InChI Key: FPEIJQLXFHKLJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

WAY-600 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the indole moiety: The indole ring is introduced via a coupling reaction with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the piperidine and morpholine groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-600 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used for further biological and chemical studies .

Scientific Research Applications

WAY-600 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-600

This compound is unique due to its high selectivity for mTOR over other kinases, such as phosphatidylinositol 3-kinase (PI3K). It has over 100-fold selectivity for mTOR compared to PI3Kα and over 500-fold selectivity compared to PI3Kγ. This high selectivity makes this compound a valuable tool for studying mTOR-specific signaling pathways without off-target effects.

Properties

IUPAC Name

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEIJQLXFHKLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649397
Record name 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062159-35-6
Record name 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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